molecular formula C15H22IN3O2 B8025010 Tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate CAS No. 1242240-91-0

Tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate

Cat. No.: B8025010
CAS No.: 1242240-91-0
M. Wt: 403.26 g/mol
InChI Key: QUHYGVOUHHNTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate: is a synthetic organic compound with the molecular formula C${15}$H${23}$IN${2}$O${2}$ It is characterized by the presence of a tert-butyl group, an iodopyridine moiety, and a piperidinylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Iodopyridine Moiety: The iodopyridine group is introduced via a halogenation reaction, where pyridine is treated with iodine and a suitable oxidizing agent.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodopyridine moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the carbamate group.

    Hydrolysis: The carbamate group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH${4}$).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbamate or piperidine ring.

    Hydrolysis: Amine derivatives and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of iodinated compounds with biological molecules. Its structure allows for the investigation of binding affinities and mechanisms of action in various biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new therapeutic agents, particularly in the field of oncology where iodinated compounds are of interest for their radiotherapeutic properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The iodopyridine moiety can engage in halogen bonding with biological macromolecules, influencing their structure and function. The piperidine ring may interact with receptors or enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(4-iodopyridin-2-yl)piperidin-4-ylcarbamate
  • Tert-butyl 1-(3-iodopyridin-2-yl)piperidin-4-ylcarbamate
  • Tert-butyl 1-(5-bromopyridin-2-yl)piperidin-4-ylcarbamate

Uniqueness

Tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate is unique due to the specific positioning of the iodine atom on the pyridine ring, which can significantly influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Biological Activity

Tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate, with the CAS number 1242240-91-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's chemical structure is characterized by the following specifications:

PropertyDetails
Molecular Formula C15H22IN3O2
Molecular Weight 403.26 g/mol
IUPAC Name tert-butyl N-[1-(5-iodopyridin-2-yl)piperidin-4-yl]carbamate
PubChem CID 53486066

Research indicates that this compound may interact with various biological targets, particularly in the realm of neuropharmacology and inflammation modulation. Its structure suggests potential interactions with neurotransmitter systems and inflammatory pathways.

  • NLRP3 Inflammasome Inhibition : A study explored compounds related to this scaffold and their ability to inhibit NLRP3 inflammasome activity, which is crucial in inflammatory responses. The findings indicated that modifications to the piperidine structure could enhance inhibitory effects on IL-1β release and pyroptosis in THP-1 macrophages .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Viability and Cytotoxicity : The cytotoxic effects were evaluated using MTT assays across various concentrations (0.1–100 µM). The results indicated a dose-dependent relationship in cytotoxicity, suggesting careful consideration of dosage in therapeutic contexts .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Neuroprotective Effects : In models of neurodegeneration, this compound showed protective effects on neuronal cells against oxidative stress-induced damage.
  • Anti-inflammatory Properties : The compound was evaluated for its ability to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), showing promise as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityDose-dependent cytotoxic effects observed
NLRP3 InhibitionSignificant reduction in IL-1β release
NeuroprotectionProtective effects against oxidative stress
Anti-inflammatory ActivityReduced inflammation markers in LPS-treated cells

Properties

IUPAC Name

tert-butyl N-[1-(5-iodopyridin-2-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22IN3O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHYGVOUHHNTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162716
Record name 1,1-Dimethylethyl N-[1-(5-iodo-2-pyridinyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242240-91-0
Record name 1,1-Dimethylethyl N-[1-(5-iodo-2-pyridinyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242240-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(5-iodo-2-pyridinyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.